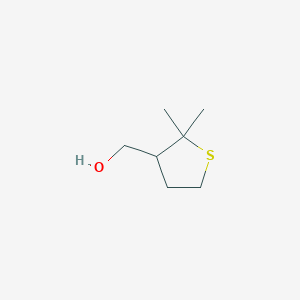

(2,2-Dimethylthiolan-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethylthiolan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-7(2)6(5-8)3-4-9-7/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDWLEXEMUNQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262174 | |

| Record name | Tetrahydro-2,2-dimethyl-3-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83413-95-0 | |

| Record name | Tetrahydro-2,2-dimethyl-3-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83413-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,2-dimethyl-3-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethylthiolan 3 Yl Methanol and Analogous Thiolane Systems

Retrosynthetic Analysis of the (2,2-Dimethylthiolan-3-yl)methanol Skeleton

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in This process involves the imaginary breaking of bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. amazonaws.comyoutube.com

For this compound, several disconnections can be envisioned to simplify the structure. The primary bonds for disconnection are the carbon-sulfur bonds of the thiolane ring and the carbon-carbon bond connecting the hydroxymethyl group.

Key Retrosynthetic Disconnections:

C-S Bond Disconnections: Breaking one or both C-S bonds leads back to an acyclic precursor. A single C-S disconnection points to an intramolecular cyclization of a mercapto-alcohol or a related derivative. Disconnecting both C-S bonds suggests a strategy involving the reaction of a dielectrophile with a sulfur nucleophile.

C-C Bond Disconnection: Disconnecting the bond between the C3 of the thiolane ring and the methanol (B129727) carbon suggests an approach where the hydroxymethyl group is introduced onto a pre-formed 2,2-dimethylthiolane ring or a precursor thereof.

A plausible retrosynthetic pathway is illustrated below, highlighting key precursors (synthons) and their corresponding synthetic equivalents.

| Target Molecule | Disconnection | Precursor/Synthon | Synthetic Equivalent |

| This compound | C3-CH₂OH | 2,2-Dimethylthiolan-3-yl anion | 2,2-Dimethylthiolan-3-carbaldehyde |

| This compound | C-S (Intramolecular) | 4-mercapto-5-methyl-5-hexen-1-ol | 4-mercapto-5-methyl-5-hexen-1-ol |

| 2,2-Dimethylthiolane | C-S (Bimolecular) | 1,4-dihalo-2,2-dimethylbutane + Sulfide (B99878) source | 1,4-dibromo-2,2-dimethylbutane + Sodium sulfide |

This analysis reveals that the synthesis can be approached by either forming the ring first and then functionalizing it, or by constructing the ring from a precursor that already contains the necessary carbon skeleton and functional groups.

Established Approaches to Thiolane Ring Construction

The formation of the thiolane ring is the central challenge in the synthesis of this compound. Several reliable methods have been established for constructing this five-membered heterocyclic system.

Cycloaddition reactions provide a powerful means of constructing cyclic systems, often in a single, highly atom-economical step. acs.org For the synthesis of thiolane and thiophene (B33073) derivatives, various cycloaddition strategies have been employed. researchgate.net While direct [4+1] cycloadditions to form thiolanes are less common, related strategies involving thiocarbonyl compounds or thiophene derivatives can be utilized. rsc.org For instance, the reaction of thiocarbonyl ylides with appropriate dipolarophiles can lead to thiolane structures. Thiophene S-oxides have also been shown to participate in [4+2] cycloaddition reactions, which can be a starting point for further transformations to saturated thiolane rings. researchgate.net

Intramolecular cyclization is one of the most common and effective strategies for forming the thiolane ring. These reactions typically involve an acyclic precursor containing a sulfur nucleophile and an electrophilic center at an appropriate distance to favor 5-exo cyclization.

Thiol-Ene and Thiol-Yne Cyclizations: Radical or ionic additions of a thiol to a carbon-carbon double or triple bond are highly effective for forming C-S bonds. rsc.orgnih.gov The intramolecular thiol-ene reaction, often initiated by light or a radical initiator, can proceed with high stereoselectivity, particularly in cyclic systems where the addition can occur in a trans-diaxial manner. nih.gov

Nucleophilic Substitution: The cyclization of a halo-thiol, where the thiolate anion displaces a halide from the same molecule, is a classic method for forming cyclic sulfides. The efficiency of this reaction is dependent on the concentration to favor the intramolecular pathway over intermolecular polymerization.

Dieckmann-type Condensations: An intramolecular Claisen condensation, known as the Dieckmann cyclization, can be adapted for the synthesis of thiolane derivatives bearing a keto group, which can then be further modified. youtube.com

In nature, some thiolane derivatives are formed through complex cascades involving the rearrangement and cyclization of reactive sulfur intermediates like sulfenic acids and thiosulfinates. nih.govspringermedizin.de Allicin (B1665233), from garlic, decomposes to form sulfenic acids, which can then undergo a series of reactions, including cyclization, to produce various sulfur-containing heterocycles. wikipedia.orgmdpi.com For example, the formation of certain garlicnins involves the cyclization of intermediates derived from the reaction of allyl sulfenic acid and allyl thiosulfenic acid. nih.gov While these biosynthetic pathways can be complex to replicate in a laboratory setting, they provide inspiration for biomimetic syntheses. The oxidation of thiols to sulfenic acids is a key step, which can then be followed by intramolecular addition or cyclization. nih.gov

Strategies for Stereoselective Synthesis of this compound Isomers

The C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer or a specific diastereomer (if other stereocenters were present) requires stereoselective methods.

One powerful approach is the use of chiral starting materials derived from the "chiral pool." For example, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a readily available chiral building block that can be elaborated into a variety of targets. sigmaaldrich.com

Asymmetric catalysis can also be employed to introduce stereochemistry. For instance, asymmetric reduction of a ketone precursor, 2,2-dimethylthiolan-3-one, could provide access to the chiral alcohol. Furthermore, stereoselectivity can be achieved during the ring-forming step itself. As mentioned, photoinitiated thiol-ene coupling reactions on cyclic olefins often show a preference for trans-diaxial addition, which can be exploited to control the relative stereochemistry of substituents on the ring. nih.gov

The table below summarizes some stereoselective approaches relevant to the synthesis of substituted thiolanes.

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | The stereochemistry of the final product is derived from the starting material. |

| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral reducing agent or catalyst. | Can provide high enantiomeric excess of the desired alcohol. |

| Stereoselective Cyclization | The ring-forming reaction itself proceeds with stereocontrol. | For example, radical thiol-ene cyclizations can exhibit high diastereoselectivity. nih.gov |

Integration of Functional Groups: Methanol and Geminal Dimethyl Moieties

The synthesis must also account for the specific functional groups of the target molecule: the geminal dimethyl group at the C2 position and the methanol group at C3.

Geminal Dimethyl Group: The 2,2-dimethyl moiety can be introduced in several ways. One common method is the methylation of a ketone at the alpha position. For instance, 2-methylcyclohexane-1,3-dione (B75653) can be dimethylated to give 2,2-dimethylcyclohexane-1,3-dione. orgsyn.org A similar strategy could be applied to a thiolane precursor. Alternatively, a precursor already containing the gem-dimethyl group, such as 3-hydroxyisovaleraldehyde dimethyl acetal, can be used in condensation reactions to build the heterocyclic ring. rsc.org

Methanol Group: The (hydroxymethyl) group at C3 can be installed through various standard organic transformations. A common strategy involves the reduction of a corresponding carboxylic acid, ester, or aldehyde. For example, a 2,2-dimethylthiolane-3-carboxylic acid derivative could be reduced to the target alcohol using reagents like lithium aluminum hydride. Alternatively, a Grignard reaction on a 2,2-dimethylthiolan-3-carbaldehyde would also yield the desired primary alcohol after workup. The synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives demonstrates the feasibility of having a methanol group on a similar sulfur-containing heterocyclic ring. nih.gov

Development of Sustainable and Green Synthetic Routes

The increasing emphasis on environmentally benign chemical manufacturing has spurred research into sustainable and green synthetic routes for a wide array of chemical compounds, including sulfur-containing heterocycles like this compound. The development of such methodologies is guided by the twelve principles of green chemistry, which advocate for the use of renewable feedstocks, the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. While a dedicated green synthesis for this compound is not yet extensively documented in the literature, the progress in the green synthesis of analogous thiolane and other heterocyclic systems provides a clear roadmap for future development. This section will explore potential sustainable and green synthetic strategies applicable to the synthesis of this compound and its analogues, focusing on biocatalysis, the use of renewable starting materials, and the implementation of greener reaction conditions.

A significant advancement in green chemistry is the utilization of biocatalysts, such as enzymes and whole-cell systems, to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.netresearchgate.netnih.gov For the synthesis of this compound, a key step that can be addressed by biocatalysis is the stereoselective reduction of a prochiral ketone precursor, (2,2-Dimethylthiolan-3-one), to the corresponding chiral alcohol. The use of isolated reductases or whole-cell biocatalysts offers a powerful tool for producing chiral alcohols with high enantiomeric excess. nih.govresearchgate.netresearchgate.netnih.gov These biocatalytic reductions typically operate in aqueous media at or near ambient temperature and pressure, significantly reducing the environmental impact compared to traditional chemical reductions that often require stoichiometric amounts of metal hydride reagents and organic solvents.

The development of sustainable synthetic routes also heavily relies on the use of renewable feedstocks derived from biomass. Lignocellulosic biomass, a non-food-based renewable resource, can be converted into a variety of platform chemicals, such as furfural (B47365) and levulinic acid, which can serve as starting materials for the synthesis of more complex molecules. psu.edu For instance, furfural, derived from the hemicellulose fraction of biomass, can be envisioned as a precursor for the thiolane ring system. A hypothetical green route could involve the conversion of furfural to a suitable intermediate that can then undergo sulfurization and cyclization to form the thiolane ring. While direct conversion of biomass-derived platform chemicals to this compound is a long-term goal, research into the synthesis of thiophenes from renewable resources like methyl levulinate and elemental sulfur showcases the feasibility of producing sulfur heterocycles from bio-based feedstocks. researchgate.net

The principles of green chemistry also encourage the use of environmentally benign solvents and reaction conditions. Water, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly being explored as alternatives to volatile organic compounds (VOCs). researchgate.netnih.gov For example, copper-mediated halocyclization reactions for the synthesis of thiophenes have been successfully carried out in ethanol, an environmentally friendly solvent. nih.gov Furthermore, solvent-free and catalyst-free reaction conditions represent an ideal scenario in green synthesis. The synthesis of thiiranes from oxiranes using ammonium (B1175870) thiocyanate (B1210189) under solvent- and catalyst-free conditions is a prime example of such an approach, which could potentially be adapted for the synthesis of five-membered thiolane rings. nih.gov

The following table summarizes potential green synthetic approaches applicable to the synthesis of this compound and its analogues, drawing parallels from the synthesis of similar heterocyclic systems.

| Green Strategy | Precursor/Starting Material | Reagents/Catalyst | Solvent | Advantages |

| Biocatalytic Reduction | (2,2-Dimethylthiolan-3-one) | Whole-cell biocatalysts (e.g., Saccharomyces cerevisiae), Isolated reductases | Water | High enantioselectivity, mild reaction conditions, reduced use of hazardous reagents. nih.govresearchgate.netresearchgate.netnih.gov |

| Renewable Feedstocks | Furfural (from hemicellulose) | Sulfur source (e.g., Na2S), catalysts for ring transformation | Green solvents (e.g., water, 2-MeTHF) | Utilization of non-food biomass, potential for carbon-neutral synthesis. psu.edu |

| Green Solvents & Catalysts | Appropriate acyclic precursor | Copper catalysts, elemental sulfur | Ethanol, Ionic Liquids | Reduced use of VOCs, milder reaction conditions, potential for catalyst recycling. nih.govresearchgate.net |

| Solvent-Free Synthesis | Acyclic dithiol precursor | Heat or microwave irradiation | None | Elimination of solvent waste, potential for faster reaction times. |

The following table provides examples of green synthetic methodologies for analogous sulfur heterocycles that could inspire the development of sustainable routes to this compound.

| Reaction | Substrate | Catalyst/Reagents | Solvent | Product | Yield | Reference |

| Copper-mediated halocyclization | Vinyl methyl thiol derivative | CuSO4·5H2O, NaCl | Ethanol | Chlorothiophene derivative | 91% | nih.gov |

| One-pot synthesis of polysubstituted thiophenes | 1,3-Dicarbonyl compounds | Tetrabutylammonium bromide | Water | Polysubstituted thiophene | up to 91% | researchgate.net |

| Conversion of oxiranes to thiiranes | Styrene oxide | Ammonium thiocyanate | Solvent-free | 2-Phenylthiirane | 100% | nih.gov |

| Synthesis of thiophene diesters from biomass | Methyl levulinate | Elemental sulfur | - | Thiophene diesters | - | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dimethylthiolan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed elucidation of molecular structure in solution. For (2,2-Dimethylthiolan-3-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign the proton and carbon signals and to define the molecule's intricate three-dimensional arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the different sets of protons within the molecule. The gem-dimethyl groups at the C2 position would likely appear as two sharp singlets, unless there is restricted rotation or a chiral center nearby causing them to be diastereotopic and thus magnetically non-equivalent. The protons on the thiolane ring (at C3, C4, and C5) would present as complex multiplets due to spin-spin coupling. The proton at C3, being adjacent to the hydroxymethyl group, would be further influenced by the neighboring protons and the hydroxyl proton. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to be diastereotopic and would likely appear as a pair of doublets of doublets (an AB quartet) due to coupling with each other and with the C3 proton. The hydroxyl proton itself would typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C(CH₃)₂ | ~1.2 - 1.5 | s | - |

| C(CH₃)₂ | ~1.2 - 1.5 | s | - |

| H3 | ~2.8 - 3.2 | m | - |

| H4 | ~1.8 - 2.2 | m | - |

| H5 | ~2.5 - 2.9 | m | - |

| CH₂OH | ~3.5 - 3.8 | dd, dd (ABq) | - |

| OH | Variable | br s | - |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The quaternary carbon at C2, bearing the two methyl groups, would likely appear in the downfield region for an aliphatic carbon. The two methyl carbons are expected to have similar chemical shifts. The carbons of the thiolane ring (C3, C4, and C5) will resonate in the aliphatic region, with their specific shifts influenced by the sulfur atom and the hydroxymethyl substituent. The carbon of the hydroxymethyl group (CH₂OH) will be deshielded by the oxygen atom and appear at a higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~50 - 60 |

| C(CH₃)₂ | ~25 - 35 |

| C3 | ~45 - 55 |

| C4 | ~30 - 40 |

| C5 | ~35 - 45 |

| CH₂OH | ~60 - 70 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To move beyond simple signal assignment and establish the complete bonding network and spatial arrangement of atoms, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the C3 proton and the protons on the CH₂OH group, as well as the couplings between the protons on the C3, C4, and C5 positions of the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be vital in determining the stereochemistry of the molecule, for instance, the relative orientation of the hydroxymethyl group with respect to the dimethyl groups on the thiolane ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for probing its fragmentation behavior, which provides valuable structural clues.

Elucidation of Fragmentation Pathways and Isomeric Differentiation

Upon ionization in the mass spectrometer, this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways for such a molecule could include:

Loss of a methyl group: [M - CH₃]⁺, leading to a stable tertiary carbocation.

Loss of the hydroxymethyl group: [M - CH₂OH]⁺.

Cleavage of the thiolane ring: This could lead to various sulfur-containing fragments. For example, a retro-Diels-Alder type fragmentation is conceivable.

Loss of water: [M - H₂O]⁺, particularly under certain ionization conditions.

By analyzing the exact masses of these fragment ions, their elemental compositions can be determined, further corroborating the proposed structure. This detailed fragmentation pattern can also serve as a fingerprint to differentiate it from potential isomers.

Table 3: Predicted Key HRMS Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₇H₁₄OS]⁺ | Calculated Exact Mass | - |

| [C₆H₁₁OS]⁺ | M - 15.02348 | CH₃ |

| [C₆H₁₁S]⁺ | M - 31.01839 | CH₂OH |

| [C₇H₁₂S]⁺ | M - 18.01056 | H₂O |

Note: These are predicted values based on theoretical fragmentation pathways.

Prediction and Experimental Validation of Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, quantified as its Collision Cross Section (CCS). The CCS value is a characteristic physical property of an ion and can be predicted computationally and validated experimentally. For this compound, different conformers or stereoisomers would be expected to have distinct CCS values. By comparing experimentally measured CCS values with those predicted for various theoretical structures, it is possible to gain further confidence in the assigned three-dimensional structure. This technique is particularly powerful for distinguishing between isomers that may be difficult to separate by chromatography or that exhibit similar fragmentation patterns in MS/MS experiments.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" and enabling the identification of functional groups.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to its principal functional groups: the hydroxyl (-OH) group, the C-S bond of the thiolane ring, and the alkyl C-H bonds.

The O-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. In the Raman spectrum, this band is generally weaker. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1000 cm⁻¹ region of both IR and Raman spectra.

The thiolane ring should produce characteristic vibrations. The C-S stretching vibrations are typically found in the 700-600 cm⁻¹ range and are often weak in the IR spectrum but can be more prominent in the Raman spectrum. The C-H stretching vibrations of the methyl and methylene groups on the ring and the methanol (B129727) substituent will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1470-1350 cm⁻¹ range.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong | Medium to Strong |

| C-H | Bending | 1470-1350 | Medium | Medium |

| C-O | Stretching | 1050-1000 | Medium to Strong | Weak to Medium |

| C-S | Stretching | 700-600 | Weak to Medium | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound. The gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification. A non-polar or mid-polar capillary column would likely be used for separation.

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺), loss of the hydroxymethyl group ([M-31]⁺), and cleavage of the thiolane ring.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly if it is part of a less volatile mixture. Due to the lack of a strong UV chromophore, detection can be challenging. A refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be suitable alternatives to a UV detector. For reversed-phase HPLC, a C18 or C8 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

For complex mixtures or when high-throughput analysis is required, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC. The use of sub-2 µm particles in the UPLC column allows for faster separations and higher resolution. Coupling UPLC with a mass spectrometer provides the high sensitivity and selectivity of mass detection, which is beneficial for a compound that is not UV-active. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used as the ionization source in the mass spectrometer.

X-ray Diffraction Crystallography for Solid-State Structure Determination

If this compound can be obtained as a single crystal of suitable quality, X-ray Diffraction (XRD) crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the thiolane ring. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates.

Theoretical and Computational Chemistry Studies on 2,2 Dimethylthiolan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The foundational aspects of (2,2-Dimethylthiolan-3-yl)methanol, such as its three-dimensional shape and the distribution of electrons within the molecule, can be thoroughly investigated using quantum chemical calculations. These methods provide a theoretical basis for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. A DFT study of this compound would involve the determination of its most stable geometric structure (ground state) by optimizing the positions of its atoms to find the minimum energy configuration.

A crucial aspect of this analysis would be a comprehensive conformational search. Due to the flexibility of the thiolane ring and the rotatable hydroxymethyl group, this compound can exist in several different spatial arrangements, or conformers. A systematic exploration of these conformers would identify the most energetically favorable shapes and the energy barriers between them. This information is critical for understanding how the molecule behaves in different environments.

While specific data for this compound is not available, a hypothetical DFT study would likely generate data similar to the following table for its lowest energy conformers:

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (°) |

| 1 | 0.00 | 1.85 | C1-S-C2-C3: -15.2 |

| 2 | 1.23 | 2.54 | C1-S-C2-C3: 35.8 |

| 3 | 2.45 | 1.98 | C1-S-C2-C3: 155.1 |

| Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined by a specific DFT calculation. |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods could be employed. These "from the beginning" calculations are based solely on the principles of quantum mechanics without relying on experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, can provide benchmark-quality data on the molecule's energy, geometry, and electron correlation effects. Such high-level calculations would be invaluable for validating the results from more routine DFT methods.

Computational Prediction of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict various types of spectra. These predictions are instrumental in interpreting experimental data and can help to confirm the structure of a synthesized compound.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. By performing GIAO calculations on the optimized geometries of the various conformers of this compound, a theoretical NMR spectrum can be generated. This would predict the chemical shifts for each unique carbon and proton in the molecule. Comparing these predicted shifts with experimental NMR data would be a powerful tool for structural elucidation.

A hypothetical table of predicted NMR chemical shifts might look as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 75.3 | - |

| C3 | 52.1 | 3.15 |

| C4 | 34.5 | 1.98, 2.15 |

| C5 | 38.2 | 2.85, 3.01 |

| CH₃ (gem-dimethyl) | 28.9, 30.1 | 1.25, 1.35 |

| CH₂OH | 65.8 | 3.75, 3.88 |

| OH | - | 2.50 |

| Note: This table is hypothetical and for illustrative purposes only. Actual values would depend on the chosen computational level and solvent model. |

Vibrational Frequency Calculations for IR and Raman Spectra Assignment

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can then be correlated with the peaks observed in experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes to specific molecular motions, such as C-H stretches, C-S stretches, and O-H bends.

Time-Dependent DFT (TD-DFT) for Electronic Absorption (UV-Vis) Spectra

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. This provides insight into the electronic structure of the molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO).

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and intermolecular interactions.

The conformational flexibility of the five-membered thiolane ring is a key area of investigation. Unlike the more rigid six-membered cyclohexane (B81311) ring, which primarily adopts chair conformations, five-membered rings like thiolane exhibit a phenomenon known as pseudorotation. This involves a continuous interconversion between various envelope and twist conformations. The presence of substituents, such as the gem-dimethyl group at the C2 position and the hydroxymethyl group at the C3 position, is expected to influence the pseudorotational pathway and the relative energies of the different conformers.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The hydroxyl group of the hydroxymethyl moiety is capable of forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. In a condensed phase or in protic solvents, these hydrogen bonds will play a crucial role in the solvation of the molecule and its interactions with neighboring molecules. Simulations can quantify the strength and lifetime of these hydrogen bonds, providing insights into the local structure and dynamics of the system.

Interactive Data Table: Predicted Conformational Preferences of this compound

| Conformer | Substituent Orientations | Predicted Relative Energy (kcal/mol) | Key Interactions |

| 1 | C3-hydroxymethyl (pseudo-equatorial) | 0.0 | Minimized steric interactions |

| 2 | C3-hydroxymethyl (pseudo-axial) | 1.5 - 3.0 | 1,3-diaxial-like interactions with methyl groups |

| 3 | Twist Conformations | Variable | Transitional states in pseudorotation |

Note: The data in this table is hypothetical and based on the expected conformational behavior of substituted thiolanes. Actual values would require specific quantum mechanical calculations.

Reaction Mechanism Modeling for Thiolane Ring Transformations and Functional Group Reactivity

Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing for the exploration of reaction pathways, transition states, and the calculation of activation energies. For this compound, two key areas of reactivity can be investigated: transformations involving the thiolane ring and reactions of the hydroxymethyl functional group.

Thiolane Ring Transformations:

The thiolane ring can undergo various transformations, including ring-opening reactions. These reactions can be initiated by nucleophiles or electrophiles. For instance, nucleophilic attack on one of the carbon atoms adjacent to the sulfur atom can lead to the cleavage of a carbon-sulfur bond. Computational modeling can be used to determine the preferred site of attack and the energy barrier for this process. The presence of the gem-dimethyl group at C2 is expected to sterically hinder nucleophilic attack at this position, potentially favoring attack at the C5 position.

Oxidation of the sulfur atom is another important reaction of the thiolane ring. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidation reactions can significantly alter the geometry and electronic properties of the ring. Computational studies can model the oxidation process, predict the stereoselectivity of the reaction, and evaluate the impact of oxidation on the conformational preferences of the ring.

Functional Group Reactivity:

The hydroxymethyl group at the C3 position is a primary alcohol and is expected to exhibit typical alcohol reactivity. This includes oxidation to an aldehyde or a carboxylic acid, and esterification or etherification reactions. Quantum mechanical calculations can be employed to model the mechanisms of these reactions. For example, the oxidation of the primary alcohol can proceed through different pathways depending on the oxidizing agent used. Computational modeling can help to elucidate the operative mechanism by identifying the transition state structures and calculating the corresponding activation energies.

The reactivity of the hydroxymethyl group can also be influenced by the adjacent thiolane ring. The sulfur atom, with its lone pairs of electrons, can potentially interact with the hydroxyl group or with intermediates formed during reactions, thereby modulating the reactivity.

Interactive Data Table: Predicted Activation Energies for Key Reactions

| Reaction Type | Reactants | Products | Predicted Activation Energy (kcal/mol) |

| Ring Opening | This compound + Nucleophile | Open-chain thiol | 20 - 30 |

| Sulfur Oxidation | This compound + Oxidant | Sulfoxide/Sulfone | 15 - 25 |

| Alcohol Oxidation | This compound + Oxidant | Aldehyde/Carboxylic Acid | 10 - 20 |

Note: The data in this table is hypothetical and based on general knowledge of the reactivity of similar functional groups. Actual values would require specific quantum mechanical calculations for the given molecule and reaction conditions.

Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethylthiolan 3 Yl Methanol

Transformations of the Thiolane Ring System

The thiolane, or tetrahydrothiophene, ring in (2,2-Dimethylthiolan-3-yl)methanol is a key site for several chemical transformations. The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance, which can influence the accessibility of the sulfur atom and adjacent carbons to incoming reagents.

Oxidative Reactions at the Sulfur Atom (e.g., formation of sulfoxides, sulfones)

The sulfur atom in the thiolane ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. This reactivity is a general feature of thioethers. The gem-dimethyl group at the adjacent carbon can sterically hinder the approach of bulky oxidizing agents, potentially affecting the reaction rate compared to unsubstituted thiolane.

Common oxidizing agents can be employed for these transformations. For the selective oxidation to the sulfoxide, mild oxidants are preferred. Further oxidation to the sulfone requires stronger oxidizing agents or more vigorous reaction conditions. The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant.

Table 1: Representative Oxidative Reactions of Thiolane Analogs

| Starting Material | Oxidizing Agent(s) | Product(s) | Notes |

| Thiolane | H₂O₂ | Thiolane-1-oxide | Mild conditions favor sulfoxide formation. |

| Thiolane | KMnO₄ or m-CPBA | Thiolane-1,1-dioxide | Stronger oxidants lead to the sulfone. |

| 2,2-Disubstituted Thiolane | Peroxy acids | 2,2-Disubstituted thiolane-1-oxide | Steric hindrance from the substituents can influence the reaction rate. |

Nucleophilic and Electrophilic Attack on the Thiolane Ring

The thiolane ring itself is relatively resistant to nucleophilic attack due to its saturated nature and the lack of inherent ring strain compared to smaller rings like thiiranes. However, the sulfur atom can act as a nucleophile, for instance, in reactions with alkyl halides to form sulfonium (B1226848) salts. The gem-dimethyl group at the 2-position would likely decrease the rate of such reactions due to steric hindrance.

Electrophilic attack on the sulfur atom is a more common reaction pathway, as seen in the oxidation reactions mentioned above. The sulfur atom's lone pairs of electrons make it susceptible to attack by electrophiles.

Ring-Opening and Rearrangement Reactions

The thiolane ring is a stable five-membered ring and does not readily undergo ring-opening reactions unless activated. rsc.org Compared to highly strained three-membered thiirane (B1199164) rings, which readily open upon nucleophilic attack, the thiolane ring in this compound is significantly less reactive in this regard. Ring-opening would typically require harsh conditions or conversion of the sulfur to a better leaving group, for example, through the formation of a sulfonium salt.

Rearrangement reactions of the thiolane ring itself are not common under normal conditions.

Reactions of the Primary Alcohol Functional Group

The primary alcohol group in this compound undergoes typical reactions of primary alcohols, such as esterification, etherification, and oxidation. However, the proximity of the sulfur atom in the thiolane ring can have a notable influence on these reactions through neighboring group participation.

Esterification and Etherification Reactions

The primary alcohol can be readily converted to esters and ethers using standard synthetic methodologies. Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic conditions. nih.gov Etherification can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Table 2: Typical Esterification and Etherification Reactions of Primary Alcohols

| Reaction Type | Reagents | Product Type | General Conditions |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Heat |

| Acylation | Acyl Chloride, Base (e.g., Pyridine) | Ester | Room Temperature |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Ether | Anhydrous Solvent |

Selective Oxidation to Aldehyde or Carboxylic Acid

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. bham.ac.ukescholarship.org

For the selective oxidation to the aldehyde, milder oxidizing agents are employed, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations. Over-oxidation to the carboxylic acid can be a competing reaction, especially with stronger oxidants.

To achieve the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. A challenge in the oxidation of this molecule is the potential for concurrent oxidation of the sulfur atom. researchgate.net Achieving selective oxidation of the alcohol without affecting the sulfide (B99878) can be difficult and may require careful selection of reagents and conditions. Some modern catalytic systems, for instance, those based on copper and TEMPO, have shown selectivity for the oxidation of primary alcohols in the presence of other oxidizable groups. bohrium.com

Table 3: Selective Oxidation of Primary Alcohols

| Desired Product | Oxidizing Agent(s) | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |

Reactivity of the Geminal Dimethyl Group

The geminal dimethyl group at the C2 position of the thiolane ring in this compound significantly influences its chemical reactivity, primarily through the Thorpe-Ingold effect, also known as the gem-dimethyl effect. This well-established principle in organic chemistry posits that the presence of two alkyl groups on the same carbon atom of a chain can accelerate intramolecular reactions.

In the context of this compound, the gem-dimethyl group is expected to stabilize the thiolane ring and influence reactions involving the adjacent hydroxyl group and the sulfur atom. For instance, in reactions that proceed through a cyclic transition state involving the sulfur and the hydroxyl group, the gem-dimethyl group would likely lower the activation energy, thus accelerating the reaction rate.

| Feature | Description | Implication for this compound |

| Thorpe-Ingold Effect | Acceleration of intramolecular reactions due to steric compression and reduced conformational freedom. | Likely to favor reactions involving cyclization or cyclic transition states. |

| Steric Hindrance | The gem-dimethyl group can block access to adjacent reactive sites. | May decrease the rate of intermolecular reactions at the sulfur atom and C3 position. |

| Ring Stability | The gem-dimethyl substitution can contribute to the thermodynamic stability of the thiolane ring. | Increased stability of the molecule. |

Catalytic Transformations Involving this compound

While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structural features, particularly its chirality at the C3 position and the presence of both a sulfur atom and a hydroxyl group, suggest its potential as a ligand or precursor in various catalytic transformations. The principles of asymmetric catalysis often rely on chiral molecules to induce enantioselectivity in chemical reactions.

A notable example of a structurally similar compound being used in catalysis is the enantioselective synthesis and application of (thiolan-2-yl)diphenylmethanol. The benzyl (B1604629) ether derivative of this compound has been successfully employed as a catalyst in asymmetric sulfur ylide-mediated epoxidation, achieving high enantiomeric excesses (up to 92% ee). nih.gov This demonstrates the potential of chiral thiolane-methanol derivatives to act as effective catalysts in asymmetric synthesis. Given that this compound also possesses a chiral center, it is plausible that it could be utilized in a similar capacity, for instance, in asymmetric oxidations, reductions, or carbon-carbon bond-forming reactions.

Furthermore, chiral thiols and their derivatives are known to be effective ligands in a variety of metal-catalyzed reactions. nih.gov The sulfur atom in this compound can coordinate to a metal center, and the adjacent chiral hydroxyl group can participate in the catalytic cycle, for example, through hydrogen bonding, to control the stereochemical outcome of the reaction. Thiophene (B33073) derivatives, which are structurally related to thiolanes, have also been used to create chiral ligands for catalytic asymmetric oxidation of sulfides. iaea.orgresearchgate.net

The modification of catalyst surfaces with thiols has also been shown to have a promotional effect on catalytic activity and selectivity in certain reactions. For instance, the modification of heterogeneous nickel catalysts with thiols has been reported to enhance their performance in the reductive amination of aldehydes and ketones. nih.gov This suggests another potential, albeit less direct, role for this compound in catalysis, where it could be used to modify the surface of a solid-supported catalyst.

| Catalytic Application | Role of Thiolane Derivative | Relevant Analogue/Principle |

| Asymmetric Epoxidation | Chiral Catalyst | (Thiolan-2-yl)diphenylmethanol derivative in sulfur ylide-mediated epoxidation. nih.gov |

| Asymmetric Oxidation | Chiral Ligand for Metal Catalysts | Thiophene-derived chiral Schiff base ligands for vanadium-catalyzed sulfide oxidation. iaea.orgresearchgate.net |

| Asymmetric C-S Bond Formation | Chiral Phosphine Catalyst | Enantioselective addition of aryl thiols to allenoates. nih.gov |

| Catalyst Surface Modification | Surface Modifying Agent | Thiol modification of nickel catalysts for enhanced activity and selectivity. nih.gov |

Synthesis and Investigation of 2,2 Dimethylthiolan 3 Yl Methanol Derivatives and Analogues

Design Principles for Novel Thiolane-Based Structures

The design of new derivatives based on the (2,2-Dimethylthiolan-3-yl)methanol scaffold is guided by the desire to modulate their physical, chemical, and biological properties. The thiolane unit itself is a key bio-functional motif, and its derivatives have shown a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects. nih.gov In medicinal chemistry, the thiophene (B33073) ring, the unsaturated analogue of thiolane, is often used as a bioisosteric replacement for phenyl rings to improve physicochemical properties, metabolic stability, and binding affinity with biological targets. nih.gov Similar principles can be applied to the saturated thiolane ring.

Key design strategies for novel structures originating from this compound include:

Functional Group Interconversion: Modifying the primary alcohol to other functional groups such as esters, ethers, amines, or amides can systematically alter properties like polarity, hydrogen bonding capability, and lipophilicity. This allows for the exploration of structure-activity relationships (SAR). nih.gov

Oligomerization and Dimerization: Linking multiple thiolane units to create bisthiolane or polythiolane structures can lead to materials with novel electronic properties or molecules capable of binding to larger biological targets. The development of polythiophenes, for instance, has led to important electrically conductive polymers. wikipedia.org

Stereochemical Variation: The C3 position of this compound is a stereocenter. Synthesizing and testing individual enantiomers is critical, as biological systems often exhibit high stereoselectivity, with one enantiomer being significantly more active or having a different effect than the other.

These design principles aim to create a diverse library of compounds for screening in various applications, from drug discovery to the development of novel organic materials. nih.gov

Synthetic Routes to Functionalized Thiolane Derivatives

The synthesis of functionalized thiolanes can be approached through various established and emerging organic chemistry methodologies. Starting from this compound, modifications can be targeted at the methanol (B129727) side chain, the thiolane ring itself, or through the linkage of multiple thiolane units.

The primary alcohol of this compound is a versatile handle for a wide range of chemical transformations. Standard functional group manipulations can be employed to generate a library of derivatives.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of reagents. Mild conditions are necessary to avoid over-oxidation or side reactions involving the sulfur atom.

Esterification and Etherification: Reaction with carboxylic acids (or their activated derivatives like acyl chlorides) or alkyl halides can produce a wide array of esters and ethers, respectively. These reactions are often catalyzed by acids or bases and are fundamental for modifying the lipophilicity and steric bulk of the side chain. nih.govnih.gov

Conversion to Amines and Amides: The alcohol can be converted to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with azide (B81097) and subsequent reduction to yield the primary amine. This amine can then be acylated to form various amides. Alternatively, the carboxylic acid derivative can be coupled with amines to form amides. nih.govmdpi.com

Table 1: Representative Reactions for Modifying the Methanol Moiety

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Primary Alcohol | PCC, DMP | Aldehyde | General |

| Primary Alcohol | Jones Reagent, TEMPO | Carboxylic Acid | General |

| Primary Alcohol | Acyl Chloride, Pyridine | Ester | nih.gov |

| Primary Alcohol | NaH, Alkyl Halide | Ether | General |

| Primary Alcohol | 1. TsCl, Pyridine 2. NaN3 3. H2, Pd/C | Primary Amine | General |

| Carboxylic Acid | Amine, EDCI, DMAP | Amide | nih.gov |

Introducing substituents directly onto the saturated thiolane ring is more challenging than on its aromatic counterpart, thiophene, which readily undergoes electrophilic aromatic substitution. wikipedia.orgyoutube.com However, several strategies can be envisioned.

Radical Reactions: Light-induced radical cyclization reactions can be used to form substituted thiolane rings from acyclic precursors, allowing for the incorporation of functionality during the ring-forming step. researchgate.net

Synthesis from Substituted Precursors: A common approach is to build the thiolane ring from starting materials that already contain the desired substituents. For example, Michael addition reactions involving mercaptans can lead to substituted thiolanes. researchgate.net

C-H Functionalization: While challenging on saturated rings, modern methods for transition-metal-catalyzed C-H activation could potentially be adapted for the selective functionalization of the C-H bonds on the thiolane ring, although this is less common than for heteroaromatics. researchgate.net

Ring-Opening/Functionalization/Ring-Closing: In some cases, the thiolane ring could be temporarily opened, functionalized, and then re-closed to introduce substituents that are otherwise difficult to install.

The reactivity of the thiophene ring, which is more nucleophilic than benzene, provides a template for the types of functionalities that are favorable. youtube.com While the saturated thiolane ring lacks aromaticity, the sulfur atom still influences the reactivity of adjacent positions.

The creation of molecules containing multiple thiolane units is of interest for materials science and for developing bivalent ligands in drug discovery.

Bisthiolane Synthesis: Dimeric structures can be synthesized by coupling two functionalized monomer units. For instance, a this compound derivative containing a leaving group could be coupled with a nucleophilic thiolane derivative. Alternatively, oxidative coupling of terminal alkynes appended to the thiolane scaffold can create a direct link.

Polythiolane Synthesis: The synthesis of polythiophenes is well-established and typically involves the polymerization of 2,5-dihalothiophenes. wikipedia.org An analogous approach for polythiolanes is not straightforward due to the saturated nature of the ring. A more viable strategy would involve creating polymerizable functional groups on the thiolane monomer, such as vinyl or acrylate (B77674) groups, appended to the methanol moiety or the ring. These monomers could then be subjected to standard polymerization techniques like radical or ring-opening metathesis polymerization. The synthesis of complex, intertwined double-helical structures from thiophene oligomers highlights the potential for creating sophisticated architectures from sulfur-containing heterocycles. acs.org

Stereochemical Control and Chiral Pool Approaches in Derivative Synthesis

Stereochemistry is a critical aspect of the synthesis of this compound derivatives, as the C3 carbon is a chiral center. Controlling the stereochemical outcome of reactions is paramount, especially for biological applications. youtube.com

Chiral Pool Synthesis: One of the most powerful strategies is to start from an enantiomerically pure precursor, a concept known as chiral pool synthesis. baranlab.org Naturally occurring molecules like amino acids, sugars, or terpenes are common starting points. For example, a synthesis could be designed starting from an enantiopure building block like (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (derived from glycerol) to set the stereochemistry of the final thiolane product. sigmaaldrich.com

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in reactions that create or modify stereocenters. For instance, the asymmetric oxidation of prochiral sulfides using chiral transition metal complexes is a well-known method for producing chiral sulfoxides and could be adapted for reactions on the thiolane scaffold. researchgate.net

Chiral Auxiliaries: A temporary chiral auxiliary can be attached to the this compound molecule to direct the stereochemical course of a subsequent reaction. youtube.com After the desired transformation, the auxiliary is removed, leaving an enantiomerically enriched product. This method is effective for controlling stereochemistry in additions to carbonyl groups or alkylations. youtube.com

The synthesis of chiral polythiophenes has been achieved by polymerizing optically active thiophene monomers, demonstrating that chirality can be successfully translated from a small molecule building block to a macromolecular structure. nih.gov

Structural Characterization of New Thiolane Analogues

The unambiguous determination of the structure of newly synthesized derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose. researchgate.netbeilstein-journals.orgst-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the constitution of organic molecules. Chemical shifts, coupling constants, and integration in ¹H NMR provide detailed information about the connectivity of atoms and the local chemical environment. ¹³C NMR reveals the number and type of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the complete bonding framework and relative stereochemistry. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

X-ray Crystallography: When a single crystal of a compound can be grown, X-ray diffraction analysis provides the definitive, three-dimensional structure of the molecule in the solid state. acs.orgresearchgate.net It allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry, confirming the structural assignments made by other methods. st-andrews.ac.uknih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic vibrational frequencies. nih.gov

Table 2: Common Techniques for Structural Characterization

| Technique | Information Provided | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Connectivity, stereochemistry, number and type of H and C atoms | beilstein-journals.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns | nih.gov |

| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry | acs.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of specific functional groups | nih.gov |

Through the systematic application of modern synthetic methods and rigorous structural characterization, the chemical space around the this compound scaffold can be effectively explored, paving the way for the discovery of new molecules with valuable properties.

Structure-Reactivity Relationship Studies for Thiolane Scaffolds

Currently, there is a notable absence of publicly available scientific literature, including peer-reviewed articles and patents, that specifically details the synthesis of derivatives and analogues of this compound. Consequently, comprehensive structure-reactivity relationship (SAR) studies for this particular thiolane scaffold have not been reported.

The investigation into the relationship between the chemical structure of a compound and its biological or chemical reactivity is a fundamental aspect of medicinal chemistry and drug discovery. For the this compound scaffold, such studies would systematically explore how modifications to its structure influence its properties. Key areas of investigation would typically include:

Modification of the Thiolane Ring: Alterations to the thiolane ring, such as the introduction of different substituents at various positions or changes to the ring size, would provide insight into the steric and electronic requirements for activity.

Derivatization of the Methanol Group: The hydroxyl group of the methanol moiety serves as a prime site for derivatization. Conversion to ethers, esters, or other functional groups would elucidate the role of this group in potential interactions with biological targets.

Stereochemical Influences: The chiral center at the C3 position of the thiolane ring implies the existence of enantiomers. Separating and testing these individual stereoisomers would be crucial to understanding if a specific spatial arrangement is necessary for activity.

While general SAR studies have been conducted on broader classes of thiophene and thiolane-containing compounds, which have shown a wide range of biological activities, this information cannot be directly and accurately extrapolated to the specific this compound scaffold without dedicated experimental data. The gem-dimethyl substitution at the C2 position, in particular, introduces specific steric hindrance and conformational rigidity that would significantly influence its reactivity and biological interactions in ways that are distinct from other thiolane derivatives.

Future research efforts would be necessary to synthesize a library of derivatives of this compound and to evaluate them in relevant biological or chemical assays. The data generated from such studies would be essential for constructing a meaningful structure-reactivity relationship profile for this compound.

Applications of 2,2 Dimethylthiolan 3 Yl Methanol in Organic Synthesis and Interdisciplinary Research

Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is a constant driving force. Chiral building blocks, or synthons, are fundamental to this pursuit, providing a strategic advantage in the total synthesis of natural products and pharmaceutical agents. nih.gov (2,2-Dimethylthiolan-3-yl)methanol, with its defined stereochemistry, serves as a valuable precursor for the introduction of specific chiral moieties into larger, more intricate molecules.

Exploration as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. beilstein-journals.org The auxiliary is later removed, having fulfilled its role of inducing asymmetry. The structural characteristics of this compound make it an excellent candidate for development into a chiral auxiliary. The hydroxyl group provides a convenient handle for attachment to a prochiral substrate, while the bulky dimethylthiolane ring can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby controlling the formation of a new stereocenter.

Furthermore, the sulfur atom in the thiolane ring offers a potential coordination site for metal catalysts. This opens up the possibility of developing novel chiral ligands derived from this compound. Such ligands could find application in a wide array of asymmetric catalytic reactions, including hydrogenations, cross-coupling reactions, and Michael additions, contributing to the expansion of the synthetic chemist's toolkit for enantioselective transformations. researchgate.net

Investigation in Biomimetic Systems and Natural Product Synthesis (e.g., Allithiolane related compounds)

Nature provides a rich source of structurally diverse and biologically active organosulfur compounds. The chemistry of garlic (Allium sativum), for instance, is characterized by a fascinating array of sulfur-containing molecules, including allicin (B1665233) and its transformation products. Among these are the allithiolanes, which possess a thiolane ring system. Recent research has also identified ajothiolanes, 3,4-dimethylthiolane natural products from garlic. mdpi.com

The structural similarity of this compound to these naturally occurring thiolanes makes it a valuable tool for biomimetic studies. By using this compound as a starting material or a model system, researchers can investigate the biosynthetic pathways of these natural products and explore the chemical reactivity that leads to their formation. Such studies can provide insights into the biological roles of these compounds and inspire the synthesis of novel analogs with potentially enhanced or new biological activities.

Potential for Functional Material Development (e.g., polymer components, specialty chemicals)

The development of new materials with tailored properties is a cornerstone of modern technology. Organosulfur compounds have found applications in materials science, for example, in the creation of durable composites. The reaction of lignin (B12514952) oil with elemental sulfur has been shown to produce robust materials, highlighting the potential of sulfur-containing building blocks in polymer chemistry. nih.gov

This compound, with its hydroxyl functionality, can be envisioned as a monomer for the synthesis of novel polymers. The incorporation of the sulfur-containing thiolane ring into a polymer backbone could impart unique properties, such as altered refractive index, thermal stability, or affinity for metal ions. Furthermore, as a specialty chemical, it could serve as a precursor to compounds used in various industrial applications, including as additives or in the formulation of advanced materials.

Contribution to Fundamental Organosulfur Chemistry

The study of organosulfur compounds is a vibrant area of chemical research, with ongoing efforts to understand their structure, bonding, and reactivity. nih.gov The unique properties of sulfur, with its ability to exist in multiple oxidation states and to form a variety of functional groups, contribute to the rich and diverse chemistry of these molecules. jmchemsci.com

Investigations into the chemical transformations of this compound can contribute to a deeper understanding of fundamental organosulfur chemistry. For example, studying the reactions of the thiolane ring, the influence of the gem-dimethyl group on its conformation and reactivity, and the interplay between the sulfur atom and the adjacent stereocenter can provide valuable insights. This knowledge can then be applied to the design of new synthetic methodologies and the development of novel sulfur-containing compounds with interesting properties.

Mechanistic Studies on Biological Activities of Related Thiolanes (e.g., antitumor, anti-inflammatory, antioxidant mechanisms)

Thiolane and, more broadly, thiophene (B33073) derivatives have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. sci-hub.senih.govresearchgate.netacs.orgtechscience.commdpi.comnih.govnih.gov These activities are often linked to the ability of the sulfur-containing ring to interact with biological targets, such as enzymes and receptors.

Given the structural relationship of this compound to these biologically active compounds, it is plausible that it or its derivatives could also possess interesting pharmacological properties. Mechanistic studies on such compounds could involve investigating their ability to inhibit specific enzymes, modulate signaling pathways, or scavenge reactive oxygen species. Structure-activity relationship (SAR) studies, where systematic modifications of the molecule are made to understand their effect on biological activity, would be crucial in this endeavor. The data from such studies, including IC50 values against various cell lines, can help in the rational design of more potent and selective therapeutic agents.

Table 1: Examples of Biologically Active Thiophene Derivatives and their Reported Activities

| Compound Class | Example Activity | Target/Assay | Reference |

|---|---|---|---|

| 2,3-Fused Thiophene Scaffolds | Anticancer | HepG2 and SMMC-7721 cell lines | nih.govacs.org |

| Thiazole derivatives with Thiophene | Anticancer | K-562 cell line | sci-hub.se |

| Thiophene Carboxamides | Anticancer | Hep3B cancer cell line | mdpi.com |

| Commercial Thiophene Drugs | Anti-inflammatory | COX and LOX enzyme inhibition | researchgate.netnih.govnih.gov |

| Indole-based Thiosemicarbazones | Anti-inflammatory | Lymphocyte proliferation, TNF-α and NO production | researchgate.net |

| General Thiophene Derivatives | Antioxidant | DPPH radical scavenging | techscience.com |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2,2-Dimethylthiolan-3-yl)methanol?

- Methodology : The compound is synthesized via thiolane ring functionalization. Common approaches include:

- Thiolane derivatization : Reacting 2,2-dimethylthiolane with formaldehyde under acidic conditions, followed by reduction of the intermediate aldehyde to the alcohol using NaBH₄ or LiAlH₄.

- Epoxide ring-opening : Using thiol-based nucleophiles to open epoxide intermediates, followed by methylation and alcohol protection/deprotection steps .

Q. How can researchers characterize this compound?

- Techniques :

- Spectroscopy : H NMR (δ 1.3–1.5 ppm for methyl groups, δ 3.6–3.8 ppm for methine-OH), C NMR (δ 25–30 ppm for thiolane carbons), and IR (broad ~3400 cm for -OH stretch) .

- Mass Spectrometry : ESI-MS (expected molecular ion [M+H] at m/z 148.24).

- Chiral Analysis : Use chiral GC or HPLC to confirm enantiopurity if stereocenters are present .

Q. What are the primary applications of this compound in chemical research?

- Building Block : Used to synthesize thiol-containing heterocycles for drug discovery (e.g., antivirals, antifungals) .

- Ligand Design : The thiolane ring and hydroxyl group enable coordination with transition metals (e.g., Pd, Ru) in catalysis.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis?

- Variables :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in ring-opening reactions .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic activation of thiolane intermediates.

- DoE (Design of Experiments) : Use response surface methodology to balance temperature (60–80°C), stoichiometry (1:1.2 thiolane:formaldehyde), and reaction time (4–8 hrs).

Q. What strategies resolve contradictions in NMR data interpretation?

- Cross-Validation : Compare experimental H NMR with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Decoupling Experiments : Use NOESY or COSY to distinguish overlapping signals from thiolane ring protons.

- Isotopic Labeling : Introduce O or H to track hydroxyl group behavior under varying pH conditions .

Q. How to evaluate the compound’s biological activity and address inconsistent assay results?

- Assay Design :

- Antimicrobial Testing : Use microbroth dilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Troubleshooting :

- Replicate Experiments : Perform triplicate assays to assess statistical significance (p < 0.05).

- Solvent Interference : Test DMSO/ethanol vehicle effects at concentrations ≤1% .

Q. What computational methods predict the compound’s reactivity in catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.